5-(Fluoromethyl)isoxazole-4-carboxylic acid
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Overview
Description
5-(Fluoromethyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can include the use of solid-phase synthesis techniques, which allow for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Fluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or alkylation at the fluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite or isoamyl nitrite for oxidation, and sodium borohydride for reduction. Reaction conditions can vary, but typically involve moderate temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for use in drug discovery and other applications .
Scientific Research Applications
5-(Fluoromethyl)isoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Fluoromethyl)isoxazole-4-carboxylic acid include:
- 5-(Chloromethyl)isoxazole-4-carboxylic acid
- 5-(Bromomethyl)isoxazole-4-carboxylic acid
- 5-(Methyl)isoxazole-4-carboxylic acid .
Uniqueness
What sets this compound apart from its analogs is the presence of the fluoromethyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C5H4FNO3 |
---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
5-(fluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4FNO3/c6-1-4-3(5(8)9)2-7-10-4/h2H,1H2,(H,8,9) |
InChI Key |
ZPNCRZILGMJXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1C(=O)O)CF |
Origin of Product |
United States |
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